NHE1 Isoform Selectivity: Zoniporide Exhibits Superior Selectivity over Eniporide and Cariporide
Zoniporide demonstrates significantly greater selectivity for NHE1 over NHE2 compared to other clinical-stage acylguanidine inhibitors. This high degree of isoform selectivity is critical for minimizing off-target effects in complex biological systems. [1]
| Evidence Dimension | Selectivity Ratio (IC50 NHE2 / IC50 NHE1) |
|---|---|
| Target Compound Data | Zoniporide: 157-fold (NHE1 IC50=14 nM, NHE2 IC50=2200 nM) |
| Comparator Or Baseline | Eniporide: 27-fold; Cariporide: 49-fold |
| Quantified Difference | Zoniporide is 5.8-fold more selective than eniporide and 3.2-fold more selective than cariporide. |
| Conditions | Inhibition of ²²Na⁺ uptake in PS-120 fibroblasts overexpressing human NHE1 and NHE2. |
Why This Matters
Higher selectivity reduces the risk of confounding results from NHE2 inhibition, ensuring a cleaner phenotype in NHE1-specific mechanistic studies.
- [1] Marala, R. B., Brown, J. A., Kong, J. X., Tracey, W. R., Knight, D. R., Wester, R. T., Sun, D., Kennedy, S. P., Hamanaka, E. S., Ruggeri, R. B., & Hill, R. J. (2002). Zoniporide: a potent and highly selective inhibitor of human Na(+)/H(+) exchanger-1. European Journal of Pharmacology, 451(1), 37–41. View Source
